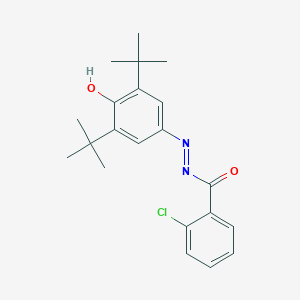![molecular formula C21H19NO4 B377606 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol](/img/structure/B377606.png)
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a phenol group attached to a substituted biphenyl ether, which includes a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-bromophenyl ether under basic conditions to form the nitrophenoxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the methylethyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the reagents used.
Applications De Recherche Scientifique
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxyphenyl moiety but differ in their triazole structure.
1-(4-Nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C21H19NO4 |
|---|---|
Poids moléculaire |
349.4g/mol |
Nom IUPAC |
4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19NO4/c1-21(2,15-3-9-18(23)10-4-15)16-5-11-19(12-6-16)26-20-13-7-17(8-14-20)22(24)25/h3-14,23H,1-2H3 |
Clé InChI |
KSBOJNMIXMQGEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377531.png)
![2,4-Dibromo-6-{[(5-bromo-8-quinolinyl)imino]methyl}phenol](/img/structure/B377534.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
![N-[1-[(4-iodoanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377537.png)
![N-{4-[3-(2,4-dimethoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377538.png)
![2-{[2-(3-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B377541.png)
![N-{2-(4-bromophenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-3-methylbenzamide](/img/structure/B377543.png)
![N-(4-bromophenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine](/img/structure/B377544.png)
![1-[4-(Dimethylamino)phenyl]-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B377545.png)
![Benzyl 3-amino-4-(4-bromophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B377548.png)
